4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps, including the formation of the quinoline and pyrazole rings. One possible route involves the chromium-catalyzed annulation of 2-aminoaryl alcohol with phenoxy acetophenone to form the quinoline derivative . This is followed by the reaction with 2,5-dimethoxyphenyl hydrazine to form the pyrazole ring . The final step involves the coupling of the pyrazole derivative with 4-oxobutanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the annulation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and pyrazole derivatives.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide
- 4-((E)-{[(3,4-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate
- 2-(4-bromophenyl)-4-chloro-6-methylquinazoline
Uniqueness
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of quinoline and pyrazole rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H26ClN3O6 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H26ClN3O6/c1-39-19-9-11-25(40-2)21(15-19)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-14-18(31)8-10-22(20)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37) |
InChI Key |
OQMYEGLFQWHDMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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